molecular formula C21H14ClN3O2 B7706620 N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7706620
M. Wt: 375.8 g/mol
InChI Key: IKMZYSDQFUYLOT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the following steps:

    Formation of 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an amidoxime with a carboxylic acid derivative. For example, the reaction between 3-phenylamidoxime and a suitable carboxylic acid or its derivative under dehydrating conditions can form the 1,2,4-oxadiazole ring.

    Coupling with 3-chlorophenylamine: The oxadiazole intermediate is then coupled with 3-chlorophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially the chlorophenyl ring, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or iron(III) chloride (FeCl₃) for electrophilic substitution.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The oxadiazole ring is known for its bioactivity, and modifications on this scaffold can lead to compounds with significant biological effects.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
  • N-(3-chlorophenyl)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)benzamide
  • N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Uniqueness

N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to the presence of both the chlorophenyl and phenyl groups attached to the oxadiazole ring. This combination of substituents can lead to distinct biological and chemical properties compared to other similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-9-6-10-16(13-15)23-20(26)17-11-4-5-12-18(17)21-24-19(25-27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMZYSDQFUYLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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